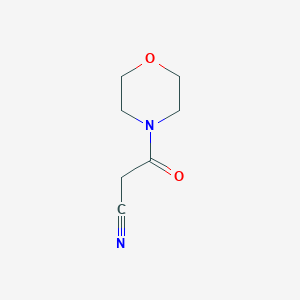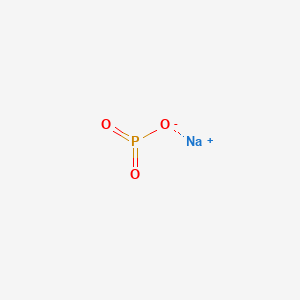
Tellurium-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium-125 is a stable isotope of tellurium with a relative atomic mass of 124.904425 . It has a natural abundance of 71.4 atom percent and a nuclear spin of 1/2 . It is both naturally occurring and produced by fission .
Synthesis Analysis
Tellurium-125 has been used in the synthesis of various compounds. For example, it has been used in the synthesis of perfluoroalkyl aryl tellurides . The synthesis of different tellurium nanostructures has also been reviewed, with applications in electronics and optoelectronics, including field-effect transistors, photodetectors, and sensors .
Molecular Structure Analysis
The chemical shielding tensors of the Tellurium-125 nuclei were calculated by density functional theory (DFT) and further analyzed by a decomposition into contributions of natural localized molecular orbitals (NLMOs) . The scope of Tellurium-125 NMR chemical shifts relative to Me2Te (δ 0 ppm), which range from ca. −1800 ppm for the telluride ion (Te2−) to ca. +3100 ppm for tellurium cations, facilitates the identification of tellurium in varying chemical environments .
Chemical Reactions Analysis
Tellurium-125 has been involved in various chemical reactions. For instance, the Tellurium-125 NMR chemical shifts and Tellurium-125-1H coupling constants for the heterocycle 1,3-dihydrobenzo[c]tellurophene and its dihalo oxidation products have been measured and shown to correlate with the oxidation state of the tellurium and the electronegativity of the halo substituent .
Physical And Chemical Properties Analysis
Tellurium-125 is a metalloid element. It does not dissolve or react with water or hydrochloric acid but dissolves in nitric acid . Its physical and atomic properties have been evaluated, including thermal properties .
Wissenschaftliche Forschungsanwendungen
Organotellurium Compounds : Studies have shown that Te-125 NMR (Nuclear Magnetic Resonance) and X-ray photoelectron spectroscopy are valuable for investigating organotellurium compounds. These methods provide insights into the compounds' structures, especially in terms of the oxidation state of tellurium and the electronic environment around tellurium atoms (Detty et al., 1989).
Transition-Metal Ditellurides : Solid-state Te-125 NMR studies of inorganic compounds containing tellurium in various oxidation states have been conducted. These studies are significant for understanding the chemical shift tensors and the correlation with the tellurium oxidation state in these compounds (Orion et al., 1997).
Tellurium Oxide Crystals : Te-125 NMR has been used to probe the local environments around tellurium atoms in tellurium oxide crystals. This research is crucial for understanding the coordination states of Te atoms in unknown Te crystals and glasses (Garaga et al., 2018).
Tellurium (Bio)geochemistry : A comprehensive review of tellurium's (bio)geochemistry in surface environments, emphasizing its increased use in the solar industry and its environmental risks, has been conducted. This research is essential for understanding the cycling of tellurium in the environment (Missen et al., 2020).
Tellurium Nanostructures : The synthesis and morphology control of Te nanostructures and their applications in various devices have been a topic of interest. This research focuses on the potential of Te nanostructures in modern technology applications, including in solar cells, photodetectors, and thermoelectric devices (He et al., 2017).
Tellurium Extraction and Recovery : Studies on the extraction of tellurium from lead and copper-bearing materials have been reviewed. This research is vital for understanding the sources and processes for recovering tellurium, a critical raw material in various industries (Makuei & Senanayake, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tellurium-125 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-OIOBTWANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[125Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.90443 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium-125 | |
CAS RN |
14390-73-9 |
Source


|
| Record name | Tellurium, isotope of mass 125 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














